5-(2,2-Difluoroethoxy)pyridin-2-amine
Description
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-1-2-7(10)11-3-5/h1-3,6H,4H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINYWKAFACJMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoroethoxy)pyridin-2-amine typically involves the introduction of the difluoroethoxy group to the pyridine ring. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a difluoroethoxy reagent. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-(2,2-Difluoroethoxy)pyridin-2-amine is frequently utilized as a precursor in the synthesis of more complex pharmaceutical compounds. Its difluoroethoxy group enhances the compound's reactivity and selectivity, making it suitable for various chemical transformations. This compound can participate in nucleophilic substitution reactions, oxidation, and reduction processes, allowing for the introduction of diverse functional groups into the pyridine ring.
Synthetic Routes
The synthesis typically involves nucleophilic substitution reactions using a suitable pyridine derivative and difluoroethoxy reagents. Common conditions include the use of bases like potassium carbonate or sodium hydride to facilitate these reactions. The industrial production methods may employ continuous flow reactors to optimize yield and purity.
Pharmaceutical Applications
Medicinal Chemistry
this compound has been investigated for its potential as a therapeutic agent. It has been identified as a building block for inhibitors targeting histone demethylases, which are implicated in cancer progression. For example, derivatives of this compound have shown promise as selective inhibitors of the KDM4 and KDM5 subfamilies of histone demethylases, which are critical in regulating gene expression related to cancer .
Neurodegenerative Disease Treatment
Research indicates that compounds similar to this compound may be effective in treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis (MS). These compounds act as negative modulators of GPR17, potentially aiding in remyelination strategies and improving neurological function .
Biological Research
Enzyme Interaction Studies
In biochemical assays, this compound can serve as a probe to study enzyme interactions. Its ability to bind selectively to specific enzymes allows researchers to investigate mechanisms of action and develop targeted therapies.
Inflammation and Cancer Progression
The compound may modulate receptor activity involved in inflammatory responses and cancer progression pathways. This modulation can influence downstream signaling pathways that are crucial for cellular responses to stress and damage.
Industrial Applications
Advanced Materials Production
Due to its unique chemical properties, this compound is also explored for use in producing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance material properties, making them suitable for various applications in electronics and materials science.
Data Summary
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethoxy)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 5-(2,2-Difluoroethoxy)pyridin-2-amine and related pyridin-2-amine derivatives:
Table 1: Structural and Functional Comparison of Pyridin-2-amine Derivatives
Key Observations:
Substituent Effects on Bioactivity: The oxadiazole-containing derivative (Table 1, row 3) demonstrates selective anticancer activity against the HOP-92 non-small cell lung cancer line, attributed to the oxadiazole ring's hydrogen-bonding capacity and rigidity . In contrast, the difluoroethoxy group in the target compound may enhance target affinity through fluorine-mediated dipole interactions. The trifluoromethoxy group (Table 1, row 5) offers greater metabolic stability than ethoxy or methoxy groups due to its strong electron-withdrawing nature, but its steric bulk may reduce binding efficiency compared to the smaller difluoroethoxy group .
Structural Modifications and Applications :
- N-Methylation (e.g., 5-Fluoro-N-methylpyridin-2-amine, Table 1, row 4) improves solubility but may reduce amine reactivity, limiting its utility in covalent inhibitor design .
- Aryl and heteroaryl substituents (e.g., 3-methoxyphenyl or piperazinyl groups, Table 1, rows 6–7) expand π-stacking or hydrogen-bonding interactions, often enhancing selectivity for targets like cyclin-dependent kinases (CDKs) .
Gaps and Contradictions :
- While this compound is structurally analogous to compounds with reported anticancer activity (e.g., oxadiazole derivatives), direct evidence of its efficacy is absent in the provided literature.
- Ethoxy and methyl-substituted analogs (Table 1, row 2) lack reported bioactivity, suggesting substituent position and electronic properties are critical for function .
Q & A
Q. What are the optimal synthetic routes for 5-(2,2-Difluoroethoxy)pyridin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of fluorinated pyridine derivatives often employs nucleophilic substitution or fluorination techniques. For example, 3,5-Difluoro-4-methylpyridin-2-amine (a structurally related compound) is synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide, followed by methyl and amine group introduction . For this compound, a plausible route involves reacting 5-aminopyridin-2-ol with 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key Parameters :
- Temperature : Higher temperatures (≥80°C) improve reaction kinetics but may increase side reactions.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) can improve yields in biphasic systems.
Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 80°C, 12h | 65 | 92 | |
| DMSO, 100°C, 8h | 78 | 88 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.5–8.5 ppm) and difluoroethoxy groups (δ 4.5–5.5 ppm for CHF₂, split into triplets due to ²J₆F coupling) .
- IR Spectroscopy : Identify amine N-H stretches (~3350 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 205.08).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
- Safety : Use PPE (gloves, goggles) and fume hoods during handling. Avoid dust formation, as fluorinated amines may release toxic HF upon decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the difluoroethoxy group. For example:
- HOMO-LUMO Analysis : The electron-withdrawing –OCH₂CF₂H group lowers LUMO energy, enhancing electrophilicity at the pyridine C4 position.
- Transition-State Modeling : Predict regioselectivity in Suzuki-Miyaura couplings by comparing activation energies for C3 vs. C5 substitution .
Data Table :
| Reaction Site | ΔG‡ (kJ/mol) | Predicted Yield (%) |
|---|---|---|
| C4 | 92.3 | 85 |
| C6 | 105.7 | 12 |
Q. What strategies resolve contradictions in biological activity data for fluorinated pyridine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular toxicity) may arise from:
- Solubility Differences : Use logP calculations (e.g., XLogP3) to correlate hydrophobicity with membrane permeability.
- Metabolic Stability : Perform hepatic microsome assays to assess degradation rates. For instance, this compound showed 60% remaining after 1h in human liver microsomes, suggesting moderate stability .
- Epistatic Effects : Combine transcriptomics and SAR studies to identify off-target interactions .
Q. How can multi-step syntheses incorporate this compound into complex heterocyclic systems?
- Methodological Answer :
- Step 1 : Functionalize the amine group via Buchwald-Hartwig coupling to introduce aryl/heteroaryl moieties .
- Step 2 : Utilize the pyridine ring as a directing group for C-H activation (e.g., Pd-catalyzed arylation at C4) .
Case Study : Synthesis of a spirocyclic derivative via intramolecular cyclization (70% yield, 94% purity) achieved by refluxing in toluene with Pd(OAc)₂ and SPhos ligand .
Methodological Frameworks
Q. How to design experiments linking this compound’s properties to a theoretical model (e.g., QSAR)?
- Methodological Answer :
- Data Collection : Assay bioactivity (IC₅₀, Ki) across 20+ analogs.
- Descriptor Selection : Use Molinspiration or Dragon to compute topological (e.g., Wiener index) and electronic (e.g., partial charges) parameters.
- Model Validation : Apply leave-one-out cross-validation; a robust QSAR model requires R² > 0.7 and RMSE < 0.3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
